The compound 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule notable for its potential applications in medicinal chemistry. This compound features a unique structure that includes a benzofuro-pyrimidine core, which is often associated with various biological activities.
This compound falls under the category of sulfanyl-containing heterocycles, which are compounds that contain sulfur as part of their ring structure. The presence of trifluoromethyl and acetamide groups further classifies it within the realm of fluorinated organic compounds and amide derivatives.
The synthesis of this compound likely involves several key steps typical for constructing complex heterocyclic frameworks. Although specific synthetic routes for this exact compound are not detailed in the available literature, similar compounds can be synthesized through:
The synthesis would require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure can be represented using various notations:
CC(C)CCNC(CCCN(C(c(scc1)c1N1)=O)C1=S)=O
The structural features include:
The polar surface area is approximately 52.899 Ų, indicating moderate polarity, which may influence its solubility and permeability characteristics.
While specific reactions involving this compound are not extensively documented in the literature, potential chemical transformations include:
Reactions involving this compound would require careful monitoring to prevent decomposition or unwanted side reactions.
Further studies would be necessary to elucidate specific pathways and targets affected by this compound.
This compound has potential applications in:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: